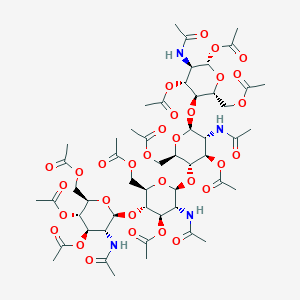
Chitotetraose Tetradecaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chitotetraose Tetradecaacetate (C4C14) is a synthetic derivative of chitin, a natural polysaccharide found in the exoskeleton of crustaceans, insects, and fungi. C4C14 has gained considerable attention in scientific research due to its unique structure and potential applications in various fields.
Aplicaciones Científicas De Investigación
Activation of Endosymbiotic Signaling Pathways
Chitotetraose Tetradecaacetate has been found to activate the fungal-dependent endosymbiotic signaling pathway in actinorhizal plant species . This is a significant discovery as mutualistic plant-microbe associations are widespread in natural ecosystems and have made major contributions throughout the evolutionary history of terrestrial plants .
Role in Root Endosymbioses
The compound plays a role in root endosymbioses, which result from the intracellular colonization of host tissues by either arbuscular mycorrhizal (AM) fungi or nitrogen-fixing bacteria. These microorganisms provide key nutrients to the host in exchange for energy-rich photosynthates .
Induction of Ca2+ Spiking Responses
Experiments have shown that fungal GSEs elicit sustained spiking responses in both C. glauca and D. trinervis atrichoblasts . This indicates that Chitotetraose Tetradecaacetate could play a role in cellular signaling processes.
Synthesis of Novel Synthetic Substrates
Chitotetraose Tetradecaacetate can be synthesized from chitin in pure form by a novel procedure . After acetolysis of chitin, chitotetraose tetradecaacetate is isolated by Sephadex LH-20 column chromatography .
Fluorometric Assay of Lysozyme
The compound has been used in a fluorometric assay of lysozyme . The high sensitivity of fluorometric determination of 7-hydroxy-4-methylcoumarin made it possible to determine lysozyme concentration in the microgram range by using this substrate .
Direct Assay in Biological Materials
Unlike the assay using Micrococcus lysodeikticus cell powder, lysozyme assay with this synthetic substrate (Chitotetraose Tetradecaacetate) could be performed directly in biological materials .
Mecanismo De Acción
Target of Action
Chitotetraose Tetradecaacetate primarily targets the Conserved Symbiosis Signaling Pathway (CSSP) in the roots of actinorhizal host plants . This pathway is crucial for the symbiotic relationship between plants and microorganisms, including arbuscular mycorrhizal (AM) fungi and nitrogen-fixing bacteria .
Mode of Action
The compound mimics the exudates of AM fungi, thereby activating the CSSP in the epidermal root cells targeted by these fungi . This activation is more efficient than that elicited by AM fungal lipo-chitooligosaccharides .
Biochemical Pathways
The activation of the CSSP by Chitotetraose Tetradecaacetate affects the symbiotic signaling responses to AM fungi in the roots of actinorhizal host plants . This activation likely plays a role during the initial stages of the AM association .
Pharmacokinetics
Their oral bioavailability is relatively low .
Result of Action
The activation of the CSSP by Chitotetraose Tetradecaacetate facilitates the symbiotic relationship between actinorhizal host plants and microorganisms, contributing to the plants’ nutrient uptake . This could potentially enhance the plants’ growth and health.
Action Environment
It is known that the compound should be stored in a dry and well-ventilated place at a temperature of 2-8°c , suggesting that its stability and efficacy may be affected by factors such as humidity and temperature.
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N4O31/c1-19(57)53-37-46(77-29(11)67)42(34(16-72-24(6)62)81-49(37)80-32(14)70)85-51-39(55-21(3)59)48(79-31(13)69)44(36(83-51)18-74-26(8)64)87-52-40(56-22(4)60)47(78-30(12)68)43(35(84-52)17-73-25(7)63)86-50-38(54-20(2)58)45(76-28(10)66)41(75-27(9)65)33(82-50)15-71-23(5)61/h33-52H,15-18H2,1-14H3,(H,53,57)(H,54,58)(H,55,59)(H,56,60)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGWXILTVZPHON-KEMNZMDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3C(OC(C(C3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74N4O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1251.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chitotetraose Tetradecaacetate | |
CAS RN |
117399-51-6 |
Source


|
| Record name | β-D-Glucopyranose, O-3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-, 1,3,6-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117399-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q & A
Q1: What is the significance of Chitotetraose Tetradecaacetate in the synthesis of the novel lysozyme substrate?
A1: Chitotetraose Tetradecaacetate (4) serves as a crucial starting material in synthesizing 4-Methylcoumarin-7-yloxy tetra-N-acetyl-β-chitotetraoside (10), a novel fluorogenic substrate for lysozyme activity assays []. The synthesis involves isolating Chitotetraose Tetradecaacetate (4) from chitin using Sephadex LH-20 column chromatography after acetolysis. This isolation is essential as it provides the backbone structure for the subsequent chemical modifications leading to the final product.
Q2: How is Chitotetraose Tetradecaacetate obtained and purified from chitin?
A2: The research describes a process where chitin undergoes acetolysis, breaking it down into smaller units. Following acetolysis, the desired product, Chitotetraose Tetradecaacetate (4), is separated and purified from the mixture using Sephadex LH-20 column chromatography []. This technique effectively isolates the target compound based on its size and affinity to the column material.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

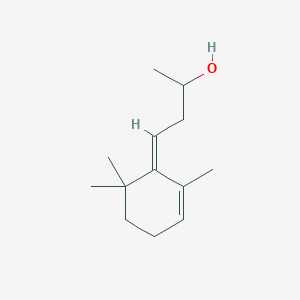

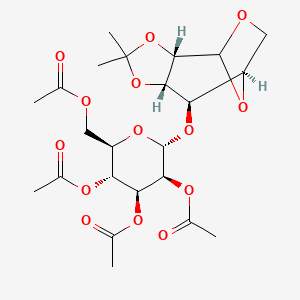
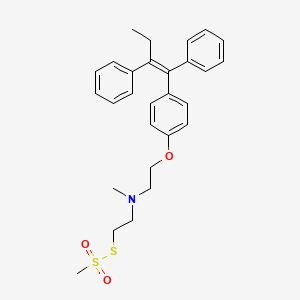
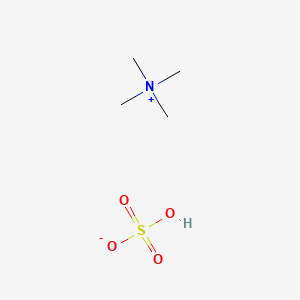
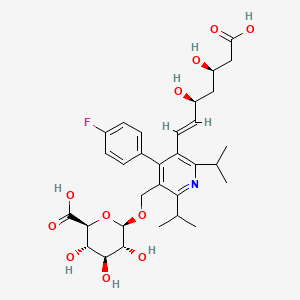

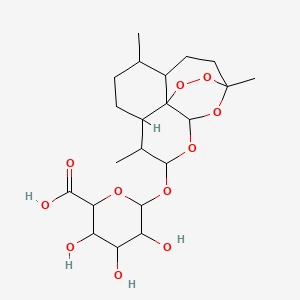
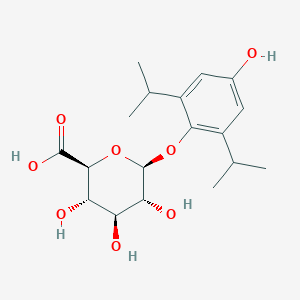



![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)